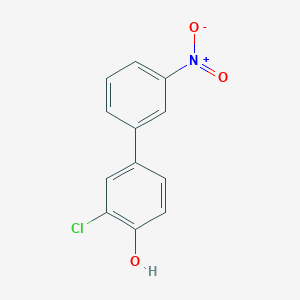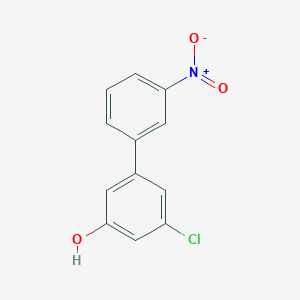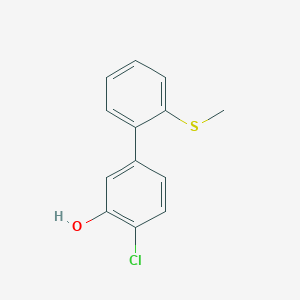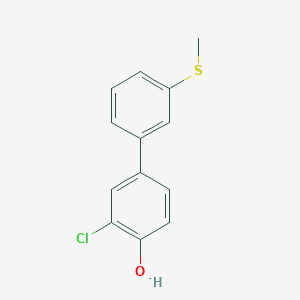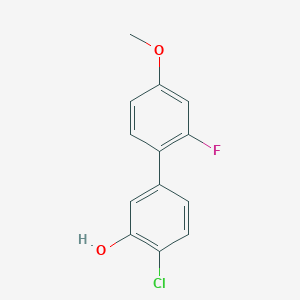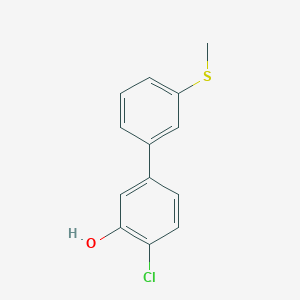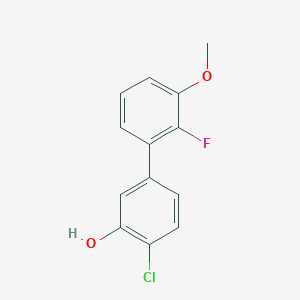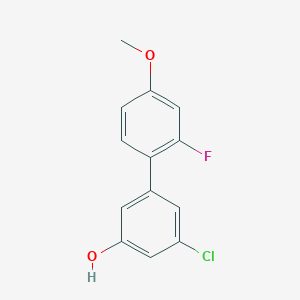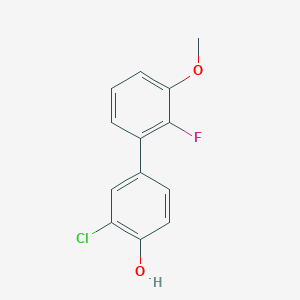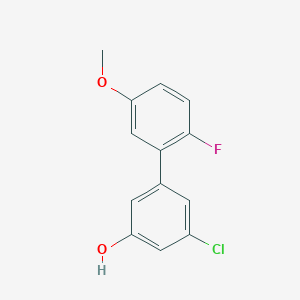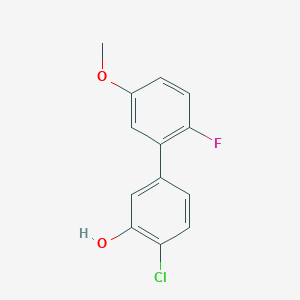
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% (2C5FMPP) is a phenolic compound with a wide range of applications in scientific research. It is used in organic synthesis, as a reagent, and as a catalyst in various reactions. 2C5FMPP is a highly reactive compound and its use in scientific research has provided many advantages compared to other compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is based on its reactivity. Its reactivity is due to its electron-withdrawing fluorine atom, which increases the electrophilicity of the compound. This increases its reactivity, allowing it to react with other compounds more readily.
Biochemical and Physiological Effects
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that it has antioxidant activity and can act as an anti-inflammatory agent. It has also been shown to have potential anticancer activity and to be able to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The use of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in lab experiments has many advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis. It is also relatively inexpensive, making it a cost-effective reagent. Additionally, it has a high yield, which makes it a reliable reagent.
The main limitation of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is its toxicity. It is classified as a hazardous material and should be handled with extreme caution. It should be stored in a cool, dry place and should not be exposed to heat or direct sunlight.
Future Directions
The use of 2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% in scientific research has many potential future directions. It could be used in the synthesis of new organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of new catalysts and reagents. Additionally, it could be used in the synthesis of new fluorinated compounds. Finally, it could be used to develop new drugs and treatments for various diseases.
Synthesis Methods
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is synthesized by the reaction of 2-chloro-5-methoxy-phenol with 2-fluorophenol in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 150-160 °C and a pressure of 0.2-0.3 MPa. The reaction is complete in about 3-4 hours. The yield of the reaction is 95 %.
Scientific Research Applications
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol, 95% is used in a variety of scientific research applications, including organic synthesis, catalysis, and reagent development. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and agrochemicals. It is also used as a catalyst in various reactions, such as the synthesis of heterocyclic compounds and the synthesis of fluorinated compounds. It is also used as a reagent in the synthesis of various organometallic compounds.
properties
IUPAC Name |
2-chloro-5-(2-fluoro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-9-3-5-12(15)10(7-9)8-2-4-11(14)13(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVUVDIITMSFKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685984 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-fluoro-5-methoxyphenyl)phenol | |
CAS RN |
1261972-03-5 |
Source


|
| Record name | 4-Chloro-2'-fluoro-5'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


